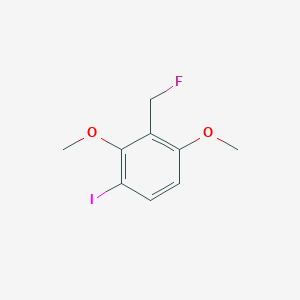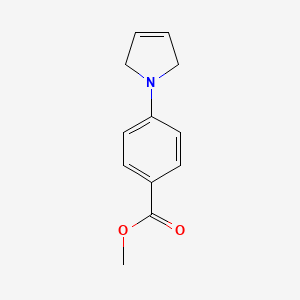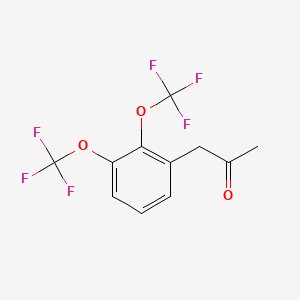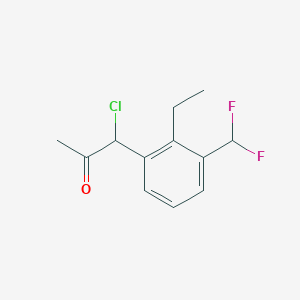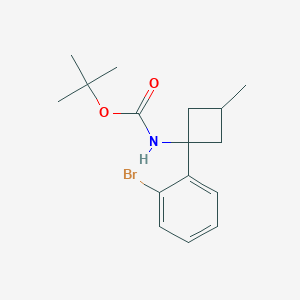
tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate is an organic compound that has garnered attention due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a methylcyclobutyl group, making it a versatile intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate typically involves the reaction of bromoaniline with tert-butyl chloroformate in the presence of a base such as sodium carbonate. The reaction proceeds through a transesterification process, resulting in the formation of the desired carbamate compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromophenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while hydrolysis results in the formation of the corresponding amine .
Wissenschaftliche Forschungsanwendungen
tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl (1-(2-bromophenyl)ethyl)carbamate: Similar in structure but with an ethyl group instead of a methylcyclobutyl group.
tert-Butyl (2-bromophenyl)carbamate: Lacks the cyclobutyl group, making it less sterically hindered.
Uniqueness
tert-Butyl (1-(2-bromophenyl)-3-methylcyclobutyl)carbamate is unique due to the presence of the methylcyclobutyl group, which introduces additional steric hindrance and conformational rigidity. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Eigenschaften
CAS-Nummer |
2055840-57-6 |
|---|---|
Molekularformel |
C16H22BrNO2 |
Molekulargewicht |
340.25 g/mol |
IUPAC-Name |
tert-butyl N-[1-(2-bromophenyl)-3-methylcyclobutyl]carbamate |
InChI |
InChI=1S/C16H22BrNO2/c1-11-9-16(10-11,12-7-5-6-8-13(12)17)18-14(19)20-15(2,3)4/h5-8,11H,9-10H2,1-4H3,(H,18,19) |
InChI-Schlüssel |
TWODIVVZWLNEJA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C1)(C2=CC=CC=C2Br)NC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


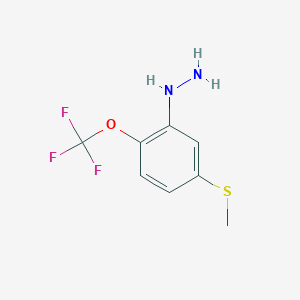
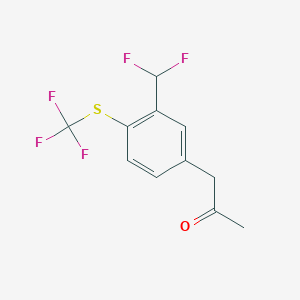

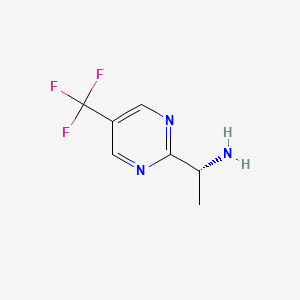
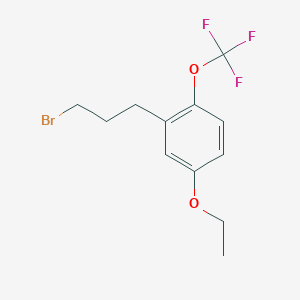
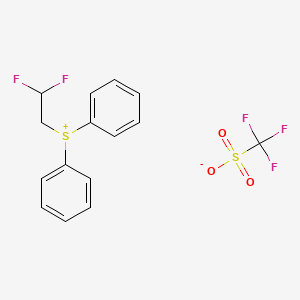


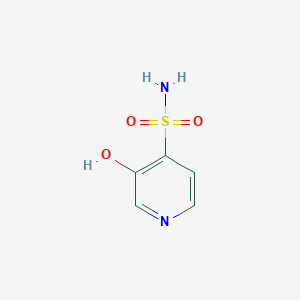
![(S)-2-(7-Azaspiro[3.5]nonan-1-yl)isoindoline-1,3-dione](/img/structure/B14059258.png)
